Phyltetralin

Descripción general

Descripción

Phyltetralin is a bioactive lignan compound predominantly found in the plant species Phyllanthus amarus. This compound has garnered significant interest due to its diverse pharmacological properties, including immunomodulatory, antioxidant, and anti-inflammatory effects .

Aplicaciones Científicas De Investigación

Phyltetralin has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a reference compound in chromatographic studies to develop and validate analytical methods for lignan compounds .

Biology:

- Investigated for its immunomodulatory effects, particularly in modulating the activity of polymorphonuclear neutrophils and inhibiting reactive oxygen species production .

Medicine:

- Explored for its potential therapeutic effects in treating inflammatory diseases, liver disorders, and certain types of cancer due to its antioxidant and anti-inflammatory properties .

Industry:

Mecanismo De Acción

Target of Action

Phyltetralin, a natural product isolated from the hexane-ethyl acetate extract of Phyllanthus amarus leaves , primarily targets the innate immune system . It exhibits immunosuppressive effects on different lineages of the innate immune system .

Mode of Action

This compound interacts with its targets, particularly the Polymorphonuclear neutrophil (PMN), to inhibit chemotaxis . It also shows strong inhibition against reactive oxygen species (ROS) production from PMA-stimulated neutrophil . Furthermore, this compound shows weak inhibition on CD18 expression and moderate inhibition on engulfment activity .

Biochemical Pathways

This compound’s interaction with its targets affects several biochemical pathways. It has been found to exhibit potent inhibitory action on both phagocytic and CD18 expression of phagocytes . This leads to significant changes in the immune response, particularly in the innate immune system .

Pharmacokinetics

It is known that this compound is a natural product that can be isolated from plant extracts , suggesting that it may be absorbed and metabolized in the body. More research is needed to fully understand the pharmacokinetics of this compound .

Result of Action

The result of this compound’s action is the modulation of the immune response. By inhibiting chemotaxis and ROS production, as well as affecting CD18 expression and engulfment activity, this compound can suppress the activity of the innate immune system . This can have significant effects at the molecular and cellular levels, potentially influencing the body’s response to pathogens and other immune challenges .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction process from Phyllanthus amarus leaves can impact the concentration and efficacy of this compound . Additionally, the body’s internal environment, including factors such as pH, temperature, and the presence of other molecules, can also affect the stability and action of this compound. More research is needed to fully understand how these and other environmental factors influence the action of this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phyltetralin can be synthesized through various organic synthesis routes. One common method involves the extraction of the compound from the Phyllanthus amarus plant using solvents such as ethanol or methanol. The plant material is typically dried and ground before being subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on large-scale extraction from Phyllanthus amarus. The process involves harvesting the plant during its peak season, followed by drying and grinding. The ground material is then subjected to solvent extraction, and the resulting extract is purified using high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Phyltetralin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Comparación Con Compuestos Similares

Phyllanthin: Known for its hepatoprotective and antioxidant properties.

Hypophyllanthin: Exhibits similar immunomodulatory and anti-inflammatory effects.

Niranthin: Recognized for its antiviral and hepatoprotective activities.

Uniqueness of Phyltetralin: this compound stands out due to its potent immunomodulatory effects, particularly its ability to inhibit polymorphonuclear neutrophil activity and reactive oxygen species production. This makes it a promising candidate for developing therapies targeting immune-related diseases .

Propiedades

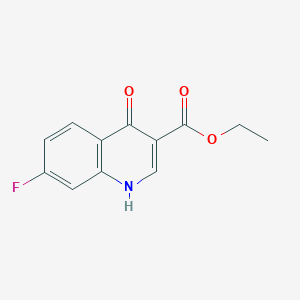

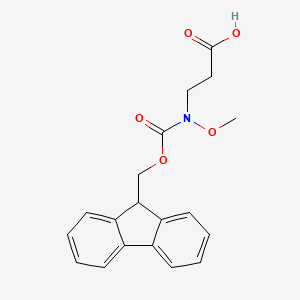

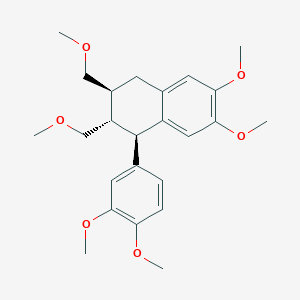

IUPAC Name |

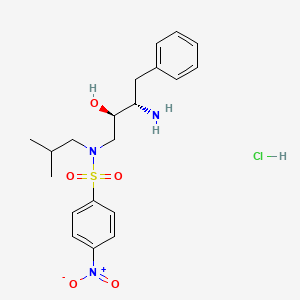

(1R,2S,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-25-13-17-9-16-11-22(29-5)23(30-6)12-18(16)24(19(17)14-26-2)15-7-8-20(27-3)21(10-15)28-4/h7-8,10-12,17,19,24H,9,13-14H2,1-6H3/t17-,19-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZKSEXMNQGXJU-ROMRWMGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC(=C(C=C2C(C1COC)C3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1COC)C3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317953 | |

| Record name | Phyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123048-17-9 | |

| Record name | Phyltetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123048-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123048179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYLTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN67OWS5VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)